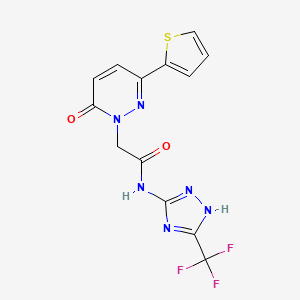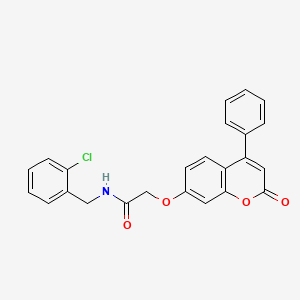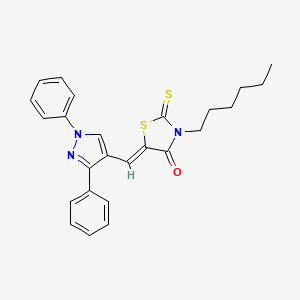![molecular formula C13H17NO6S B12170189 3-[(5-Carboxypentyl)sulfamoyl]benzoic acid](/img/structure/B12170189.png)
3-[(5-Carboxypentyl)sulfamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Carboxypentyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C13H17NO6S It is characterized by the presence of a benzoic acid core substituted with a sulfamoyl group and a carboxypentyl chain
准备方法
合成路线和反应条件
3-[(5-羧基戊基)磺酰胺基]苯甲酸的合成通常涉及苯甲酸衍生物与磺酰氯和羧基戊基中间体的反应。反应条件通常需要使用二氯甲烷或四氢呋喃等有机溶剂,以及三乙胺等催化剂来促进所需产物的形成。反应通常在受控温度下进行,以确保高收率和纯度。
工业生产方法
在工业环境中,3-[(5-羧基戊基)磺酰胺基]苯甲酸的生产可能涉及大型间歇反应器,其中反应物在特定条件下混合并加热。该过程可能包括通过重结晶或色谱法进行纯化步骤,以获得纯形式的化合物。
化学反应分析
反应类型
3-[(5-羧基戊基)磺酰胺基]苯甲酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成磺酸衍生物。
还原: 还原反应可以将磺酰胺基转化为胺基。
取代: 该化合物可以参与亲核取代反应,其中磺酰胺基被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 在碱性条件下可以使用卤代烷或酰氯等试剂来促进取代反应。
主要产品
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生磺酸,而还原可能会产生胺。
科学研究应用
3-[(5-羧基戊基)磺酰胺基]苯甲酸在科学研究中具有广泛的应用:
化学: 它用作有机合成中制备更复杂分子的构建模块。
生物学: 研究该化合物潜在的生物活性,包括酶抑制和受体结合。
医学: 正在进行研究以探索其作为治疗多种疾病的治疗剂的潜力。
工业: 它用于开发具有特定性质的专用化学品和材料。
作用机理
3-[(5-羧基戊基)磺酰胺基]苯甲酸发挥其作用的机制涉及它与特定分子靶标的相互作用。磺酰胺基可以与酶或受体形成强氢键,从而导致生物途径的抑制或激活。羧基戊基链增强了该化合物的溶解度和生物利用度,使其在生物系统中更有效。
作用机制
The mechanism by which 3-[(5-Carboxypentyl)sulfamoyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxypentyl chain enhances the compound’s solubility and bioavailability, making it more effective in biological systems.
相似化合物的比较
类似化合物
4-磺酰胺基苯甲酸: 结构相似,但缺乏羧基戊基链。
N-取代的4-磺酰胺基苯甲酸衍生物: 这些化合物在磺酰胺基上的取代基存在差异,影响它们的生物活性。
独特性
3-[(5-羧基戊基)磺酰胺基]苯甲酸的独特性在于它同时具有磺酰胺基和羧基戊基链,这赋予了它独特的化学和生物学特性。这种组合允许在各个研究和工业领域中实现多功能应用。
属性
分子式 |
C13H17NO6S |
|---|---|
分子量 |
315.34 g/mol |
IUPAC 名称 |
3-(5-carboxypentylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C13H17NO6S/c15-12(16)7-2-1-3-8-14-21(19,20)11-6-4-5-10(9-11)13(17)18/h4-6,9,14H,1-3,7-8H2,(H,15,16)(H,17,18) |
InChI 键 |
KTJKAUYDELWLNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCCCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12170122.png)

![4-(3,4-dichlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12170133.png)


![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12170159.png)
![1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12170163.png)

![1-(4-Ethylpiperazin-1-yl)-3-[(2-fluorophenyl)methoxy]propan-2-ol](/img/structure/B12170180.png)

![1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide](/img/structure/B12170195.png)


![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12170214.png)
